Cas no 2228489-99-2 (3-amino-1,1-diphenylbutan-2-one)

3-Amino-1,1-diphenylbutan-2-one is a synthetic organic compound featuring both an amino and a ketone functional group, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its diphenyl-substituted structure enhances steric stability, while the amino-ketone moiety allows for further functionalization, such as reductive amination or condensation reactions. This compound is particularly valuable in the development of bioactive molecules, including potential CNS-active agents, due to its structural similarity to pharmacologically relevant scaffolds. High purity grades ensure reproducibility in research and industrial applications. Proper handling is advised due to its reactivity, and storage under inert conditions is recommended to maintain stability.
3-amino-1,1-diphenylbutan-2-one structure
2228489-99-2 structure
Product name:3-amino-1,1-diphenylbutan-2-one
CAS No:2228489-99-2
MF:C16H17NO
Molecular Weight:239.312284231186
CID:6571323
PubChem ID:165861142

3-amino-1,1-diphenylbutan-2-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1,1-diphenylbutan-2-one
    • EN300-1861739
    • 2228489-99-2
    • インチ: 1S/C16H17NO/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,17H2,1H3
    • InChIKey: DKNHAVZLVBNBQC-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)C(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • 精确分子量: 239.131014166g/mol
  • 同位素质量: 239.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • XLogP3: 2.7

3-amino-1,1-diphenylbutan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1861739-5.0g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
5g
$3396.0 2023-05-26
Enamine
EN300-1861739-0.25g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
0.25g
$1078.0 2023-09-18
Enamine
EN300-1861739-0.5g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
0.5g
$1124.0 2023-09-18
Enamine
EN300-1861739-2.5g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
2.5g
$2295.0 2023-09-18
Enamine
EN300-1861739-1.0g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
1g
$1172.0 2023-05-26
Enamine
EN300-1861739-0.05g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
0.05g
$983.0 2023-09-18
Enamine
EN300-1861739-10.0g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
10g
$5037.0 2023-05-26
Enamine
EN300-1861739-5g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
5g
$3396.0 2023-09-18
Enamine
EN300-1861739-10g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
10g
$5037.0 2023-09-18
Enamine
EN300-1861739-0.1g
3-amino-1,1-diphenylbutan-2-one
2228489-99-2
0.1g
$1031.0 2023-09-18

3-amino-1,1-diphenylbutan-2-one 関連文献

3-amino-1,1-diphenylbutan-2-oneに関する追加情報

3-Amino-1,1-Diphenylbutan-2-One: A Comprehensive Overview

3-Amino-1,1-diphenylbutan-2-one (CAS No. 2228489-99-2) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. In recent years, researchers have explored its role in drug development, material engineering, and biotechnology, making it a focal point in contemporary scientific research.

The molecular structure of 3-amino-1,1-diphenylbutan-2-one is characterized by a ketone group at the 2-position and an amino group at the 3-position. This arrangement provides the compound with both nucleophilic and electrophilic reactivity, enabling it to participate in a wide range of chemical reactions. The presence of two phenyl groups at the 1-position adds stability to the molecule while also contributing to its aromaticity. These structural features make 3-amino-1,1-diphenylbutan-2-one an ideal precursor for synthesizing complex organic molecules.

Recent studies have highlighted the potential of 3-amino-1,1-diphenylbutan-2-one in the development of novel pharmaceutical agents. Its ability to act as a chiral auxiliary has been exploited in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Additionally, researchers have investigated its role as a building block for bioactive molecules, such as kinase inhibitors and anti-inflammatory agents. These findings underscore its importance in drug discovery and development.

In the field of materials science, 3-amino-1,1-diphenylbutan-2-one has been employed as a precursor for synthesizing advanced polymers and hybrid materials. Its reactivity allows for the formation of cross-linked networks with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated its utility in creating high-performance materials for applications in electronics, aerospace, and biomedical devices.

The synthesis of 3-amino-1,1-diphenylbutan-2-one involves a multi-step process that typically begins with the preparation of intermediates such as benzaldehyde derivatives. The use of catalytic asymmetric hydrogenation has emerged as a key technique for achieving high enantiomeric excess in its production. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste and reducing energy consumption.

Despite its numerous advantages, the handling and storage of 3-amino-1,1-diphenylbutan-2-one require careful consideration due to its sensitivity to environmental factors such as light and moisture. Researchers have developed innovative methods for stabilizing the compound during storage and transportation, ensuring its integrity for downstream applications.

In conclusion, 3-amino-1,1-diphenylbutan-2-one (CAS No. 2228489-99-2) stands out as a pivotal compound in modern chemistry. Its unique properties and versatility make it an invaluable tool across diverse scientific disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an even greater role in advancing technological and medical innovations.

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